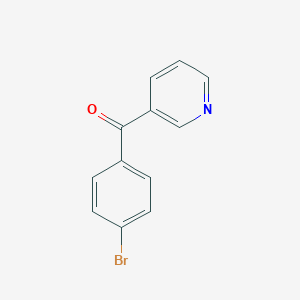

4-Bromophenyl 3-pyridyl ketone

説明

Significance of Pyridyl Ketone Scaffolds in Modern Chemistry

Pyridyl ketones, and the broader class of pyridine-containing compounds, represent a cornerstone in modern medicinal chemistry. rsc.orgnih.gov The pyridine (B92270) ring, a nitrogen-bearing heterocycle, is a privileged scaffold found in numerous FDA-approved drugs, highlighting its importance in the development of clinically useful agents. rsc.orgnih.gov Its isosteric relationship with benzene (B151609) allows it to serve as a versatile precursor in the synthesis of a wide array of pharmaceuticals and agrochemicals. nih.gov

The significance of pyridyl and related pyridinone scaffolds is underscored by their diverse pharmacological activities, which include antitumor, antimicrobial, anti-inflammatory, and antiviral properties. frontiersin.orghilarispublisher.com For instance, pyridinone-containing drugs like the cardiac stimulant milrinone, the idiopathic pulmonary fibrosis agent pirfenidone, and the anti-HIV drug doravirine (B607182) showcase the therapeutic breadth of this chemical class. frontiersin.org The functionalizability of the pyridine ring allows for the creation of diverse molecular libraries, enabling the exploration of vast chemical spaces and the optimization of structure-activity relationships for various biological targets. rsc.orgfrontiersin.org

The inclusion of a ketone linker within the pyridyl scaffold provides a critical point for molecular flexibility and interaction with biological targets. This can be seen in the development of selective COX-2 inhibitors, where a carbonyl spacer linking a phenyl group to the central pyridyl ring was found to be a potent inhibitor. acs.org This structural motif is crucial for establishing specific conformations that enhance binding to enzyme active sites. acs.org

Overview of Academic Research Trajectories for 4-Bromophenyl 3-pyridyl ketone

Academic research on this compound has primarily focused on its utility as a synthetic intermediate for constructing more complex, biologically active molecules. The compound itself is a ketone featuring a bromine-substituted phenyl group and a pyridyl ring. stenutz.eunih.gov Its chemical properties, such as its molecular weight of 262.10 g/mol and a LogP of 2.96, make it a useful building block in organic synthesis. stenutz.euncats.io

One notable research trajectory involves its use in the synthesis of CCR5 antagonists for the treatment of HIV infection. In this context, this compound can serve as a precursor for creating more elaborate structures, such as oximino-piperidino-piperidine analogues. acs.org For instance, a Friedel-Crafts condensation involving a derivative of isonipecotic acid and bromobenzene (B47551) can yield a ketone that is a key intermediate. acs.org

Furthermore, derivatives of this compound have been investigated for their potential cytotoxic activities. For example, thiosemicarbazone derivatives of related structures, such as 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one, have been synthesized and complexed with metals like gold, showing significant cytotoxicity against cancer cell lines. researchgate.net While this research does not directly involve this compound, it highlights a research avenue where this compound could serve as a valuable starting material.

The compound has also been included in broader toxicological studies. For example, its toxicity has been evaluated against Tetrahymena pyriformis, a ciliated protozoan used as a model organism in aquatic toxicology. qsardb.org Such studies contribute to a baseline understanding of the environmental and biological impact of pyridine derivatives.

While direct and extensive research on the standalone biological activities of this compound is not widely documented in the reviewed literature, its role as a foundational element for the synthesis of pharmacologically relevant compounds is evident. Its chemical characteristics are well-defined, and it continues to be a subject of interest in synthetic and medicinal chemistry research.

Below is a table summarizing the key chemical data for this compound.

| Property | Value | Source |

| CAS RN | 14548-45-9 | stenutz.eu |

| Molecular Formula | C12H8BrNO | ncats.io |

| Molecular Weight | 262.102 g/mol | ncats.io |

| LogP | 2.96 | stenutz.eu |

| IUPAC Name | (4-bromophenyl)(pyridin-3-yl)methanone | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

(4-bromophenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGVUIHZWDVXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022261 | |

| Record name | 4-Bromophenyl 3-pyridyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-45-9 | |

| Record name | (4-Bromophenyl)-3-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenyl 3-pyridyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenyl 3-pyridyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenyl 3-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOPHENYL 3-PYRIDYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1090341WM0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Bromophenyl 3 Pyridyl Ketone and Analogous Structures

Established Organic Synthesis Pathways

Established pathways for the synthesis of 4-Bromophenyl 3-pyridyl ketone and its analogs leverage a range of classical and modern organic reactions. These methods offer versatility in substrate scope and functional group tolerance, allowing for the generation of a diverse library of related compounds.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective methods for the formation of carbon-carbon bonds. Nickel and palladium complexes are particularly prominent in the synthesis of diaryl ketones, including this compound.

Nickel-catalyzed reductive coupling reactions have emerged as a powerful tool for the formation of C(sp²)-C(sp²) bonds, offering a cost-effective alternative to palladium catalysis. These reactions typically involve the coupling of two electrophilic partners, such as an aryl halide and a pyridyl halide, in the presence of a reducing agent.

One general approach involves the reductive cross-coupling of aryl halides with heteroaryl halides. In the context of synthesizing this compound, this would involve the coupling of a 4-bromobenzoyl derivative with a 3-halopyridine. The reaction is typically facilitated by a nickel catalyst, often in combination with a ligand, and a stoichiometric reductant like manganese or zinc metal. The choice of ligand is crucial for achieving high selectivity and yield, with bipyridine and phosphine-based ligands being commonly employed. While direct synthesis of ketones via this method often involves activated carboxylic acid derivatives like 2-pyridyl esters, the fundamental principle of coupling an aryl and a heteroaryl moiety is applicable. rsc.orgresearchgate.netnih.govnih.govorganic-chemistry.org

A mild nickel-catalyzed reductive arylation of tertiary alkyl halides with aryl bromides has been developed, which delivers products with all-carbon quaternary centers in good yields and with high functional group tolerance. acs.org Although this specific example does not directly produce the target ketone, it demonstrates the capability of nickel catalysis in forming C(sp²)-C(sp³) bonds under reductive conditions, a strategy that can be adapted for C(sp²)-C(sp²) bond formation between aryl and heteroaryl halides.

| Catalyst System | Reductant | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| NiCl₂(dme) | Mn | 4,4'-di-tert-butyl-2,2'-bipyridine | DMPU | 25 | 70-90 | organic-chemistry.org |

| Ni(terpyridine) | Mn | Terpyridine | DMF | 25 | 60 (average) | nih.govnih.gov |

| NiBr₂ | Zn | Bipyridine | DMF | 85 | Varies | researchgate.net |

This table represents typical conditions for nickel-catalyzed reductive couplings of aryl/heteroaryl halides and may not be specific to the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the synthesis of biaryl and aryl-heteroaryl compounds. Several named reactions fall under this category, including the Suzuki, Stille, and Hiyama couplings, all of which can be adapted for the synthesis of this compound.

The Suzuki-Miyaura coupling is a versatile method that involves the reaction of an organoboron compound with a halide or triflate. For the synthesis of this compound, this could involve the coupling of 4-bromobenzoyl chloride with 3-pyridylboronic acid or vice versa. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, and requires a base to facilitate the transmetalation step. uwindsor.camdpi.comhkbu.edu.hk The use of 4-bromobenzoyl chloride directly provides the ketone functionality.

The Stille cross-coupling reaction utilizes organotin compounds as the organometallic partner. wikipedia.orgthermofisher.comorganic-chemistry.org The synthesis of this compound via a Stille coupling could be achieved by reacting 4-bromobenzoyl chloride with a 3-(trialkylstannyl)pyridine. A key advantage of Stille coupling is the stability and tolerance of organostannanes to a wide range of functional groups. However, the toxicity of tin compounds is a significant drawback.

The Hiyama cross-coupling employs organosilicon compounds, which are less toxic and more environmentally benign than their tin counterparts. This reaction involves the coupling of an organosilane with an organic halide in the presence of a palladium catalyst and a fluoride (B91410) source, which is necessary to activate the silicon reagent. The synthesis of ketones via Hiyama coupling has been reported, typically involving N-acylglutarimides and arylsiloxanes. organic-chemistry.orgnih.govnih.gov

| Coupling Reaction | Aryl/Heteroaryl Partner 1 | Aryl/Heteroaryl Partner 2 | Catalyst | Base/Activator | Solvent | Yield (%) | Reference |

| Suzuki-Miyaura | 4-Bromobenzoyl chloride | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| Stille | 4-Bromobenzoyl chloride | 3-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | - | Toluene | 53-87 | wikipedia.org |

| Hiyama | N-(4-Bromobenzoyl)glutarimide | Triethoxy(3-pyridyl)silane | Pd(OAc)₂/PCy₃ | Et₃N·3HF, LiOAc | 1,4-Dioxane/H₂O | Good | organic-chemistry.orgnih.gov |

This table provides illustrative examples of palladium-catalyzed cross-coupling reactions for the synthesis of diaryl ketones.

Annulation reactions provide an alternative synthetic route, where the pyridine (B92270) ring itself is constructed from acyclic precursors. This approach is particularly useful for creating highly substituted pyridine analogs.

A novel and efficient strategy for the synthesis of diverse pyridines involves the copper-catalyzed [3+3] annulation of ketones with oxime acetates. nih.govsemanticscholar.org In this process, saturated ketones and oxime acetates are converted to the corresponding enones and imines, respectively. These intermediates then undergo a cascade annulation and oxidative aromatization to yield polysubstituted pyridines. This method allows for the formation of unsymmetrical 2,6-diarylpyridines by varying the ketone and oxime acetate (B1210297) substrates. For the synthesis of analogs of this compound, a ketone bearing the 4-bromophenyl group could be reacted with an appropriate oxime acetate to construct the pyridine ring.

A related copper-catalyzed three-component cascade annulation reaction of oxime acetates, activated methylene (B1212753) compounds, and a wide range of aldehydes also provides access to multisubstituted pyridines. organic-chemistry.org This method is advantageous due to the use of an inexpensive catalyst and the absence of an external oxidant.

| Ketone | Oxime Acetate | Catalyst | Ligand/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Propiophenone | O-acetyl ketoxime | CuBr | 1,10-phenanthroline/NaOAc | DMSO | 120 | Moderate-Good | nih.govsemanticscholar.org |

| Various Ketones | Various Oxime Acetates | CuBr | Li₂CO₃ | DMSO | Varies | up to 84 | organic-chemistry.org |

This table illustrates the general conditions for copper-catalyzed [3+3] annulation for pyridine synthesis.

Condensation reactions are a classical yet powerful method for the synthesis of pyridines. These reactions typically involve the formation of a 1,5-dicarbonyl compound or a related intermediate, which then undergoes cyclization with a nitrogen source, commonly ammonia (B1221849) or ammonium (B1175870) acetate, to form the pyridine ring.

The Kröhnke pyridine synthesis is a well-established method that utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines. wikipedia.orgijpsonline.comresearchgate.netresearchgate.netnih.gov The reaction proceeds via a Michael addition followed by cyclization and aromatization. This method is highly versatile and tolerates a wide range of substituents on both starting materials, making it suitable for the synthesis of various 2,4,6-triarylpyridine analogs.

Another relevant method is the synthesis of 2,4,6-triarylpyridines from 1,5-diketones . The 1,5-diketone precursors can be synthesized through a Claisen-Schmidt condensation followed by a Michael addition of aryl ketones and aryl aldehydes. nih.govresearchgate.net The subsequent cyclization of the 1,5-diketone with ammonium acetate provides the corresponding pyridine derivative. This one-pot approach is often advantageous due to its simplicity and the use of readily available starting materials. orgchemres.orgrasayanjournal.co.inderpharmachemica.com

The Bohlmann-Rahtz pyridine synthesis allows for the generation of substituted pyridines from the condensation of enamines with ethynylketones. organic-chemistry.orgwikipedia.orgjk-sci.comorganic-chemistry.orgresearchgate.net This two-step process involves the formation of an aminodiene intermediate which, upon heating, undergoes cyclodehydration to yield the pyridine. Modifications to this method have been developed to allow for a one-step synthesis under milder conditions.

| Pyridine Synthesis Method | Starting Materials | Reagents | Conditions | Yield (%) | Reference |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound | NH₄OAc | Acetic acid or Methanol | High | wikipedia.org |

| From 1,5-Diketones | Acetophenone (B1666503), Benzaldehyde | NH₄OAc | Solvent-free, 80 °C | 70-75 | rasayanjournal.co.in |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Heat or Acid catalyst | Toluene, reflux | Good-Excellent | organic-chemistry.orgorganic-chemistry.org |

This table summarizes key features of condensation reactions for pyridine synthesis.

Condensation Reactions Involving Ketone Functionalities

Aldol (B89426) Condensation Variants for Pyridyl Ketone Synthesis

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. ijnrd.org It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. masterorganicchemistry.comthieme-connect.de This classic reaction has several variants that are applicable to the synthesis of pyridyl ketones, often involving the condensation of a pyridyl-containing reactant with an appropriate ketone or aldehyde.

One of the most relevant variants is the Claisen-Schmidt condensation . This reaction specifically involves the condensation of an aromatic aldehyde or ketone, which lacks α-hydrogens, with an aliphatic aldehyde or ketone in the presence of a base catalyst. masterorganicchemistry.comresearchgate.net For the synthesis of pyridyl ketone precursors, a substituted pyridinecarboxaldehyde can react with an acetophenone derivative. For instance, nicotinamide (B372718) (pyridine-3-carboxaldehyde) could be condensed with 4-bromoacetophenone. The base-catalyzed mechanism involves the deprotonation of the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the pyridinecarboxaldehyde. The subsequent β-hydroxy ketone intermediate readily dehydrates, driven by the formation of a conjugated system, to yield a pyridyl-substituted chalcone (B49325) or enone. This enone can then be further modified to produce the target ketone.

Factors influencing the stereoselectivity of aldol condensations include temperature, solvent, and the nature of the reactants. ijnrd.org While base-catalyzed reactions are common, acid-catalyzed versions proceeding through an enol intermediate are also possible. masterorganicchemistry.com The reaction conditions dictate the propensity for the aldol adduct to dehydrate. thieme-connect.de

Table 1: Key Features of Aldol Condensation Variants for Pyridyl Ketone Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Aldol Addition followed by Condensation (Dehydration) masterorganicchemistry.comthieme-connect.de |

| Key Variant | Claisen-Schmidt Condensation researchgate.net |

| Reactants | Aromatic aldehyde/ketone (e.g., pyridinecarboxaldehyde) and an aliphatic ketone/aldehyde (e.g., acetophenone) researchgate.net |

| Catalyst | Typically base-catalyzed (e.g., NaOH, KOH) to form an enolate intermediate researchgate.net |

| Intermediate | β-hydroxy ketone masterorganicchemistry.com |

| Product | α,β-unsaturated ketone (chalcone-like structure) researchgate.net |

| Driving Force for Dehydration | Formation of a stable, extended conjugated system thieme-connect.de |

Oxidative Coupling and Functionalization Reactions

Oxidative coupling reactions have emerged as powerful tools for constructing C-C and C-N bonds, offering alternatives to traditional cross-coupling methods by often utilizing direct C-H bond activation. nih.govacs.org These methods can be applied to the synthesis of pyridyl ketones through the direct coupling of pyridine moieties with ketone precursors or by functionalizing a pre-existing molecule at a specific C-H bond.

Copper-catalyzed aerobic oxidative coupling represents one such approach. For example, a C–H/N–H coupling between simple ketones and diamines has been developed for the synthesis of pyrazines, demonstrating the feasibility of activating α-C–H bonds of ketones under oxidative conditions. nih.gov A similar strategy could be envisioned where a pyridyl organometallic reagent couples with an enolate or a related ketone precursor under oxidative conditions.

Palladium-catalyzed oxidative cross-coupling reactions are also prominent. A method for the synthesis of α-aryl α-amino ketones has been developed through the direct C-H oxidation of α-aminocarbonyl compounds followed by arylation. rsc.org Applying this logic to pyridyl ketone synthesis could involve the direct α-arylation of a ketone with a pyridine derivative or the coupling of a pyridyl nucleophile to an α-functionalized ketone. The mechanism often involves a palladium(II) catalyst which facilitates the C-H activation step. acs.org

Furthermore, direct functionalization can be achieved through reactions mediated by other transition metals. For instance, a tungsten imido complex has been shown to mediate the coupling of a ketone to a pyridine ring by activating an ortho C-H bond of the pyridine. nih.gov Another approach involves the nickel-catalyzed reductive coupling of (2-pyridyl)thioesters with alkyl halides to form unsymmetrical dialkyl ketones, showcasing a method where a pyridine-containing group acts as a leaving group in a coupling reaction. nih.gov

Table 2: Examples of Oxidative Coupling and Functionalization Strategies

| Method | Catalyst/Reagent | Description | Potential Application to Pyridyl Ketones |

|---|---|---|---|

| Aerobic Oxidative C–H/N–H Coupling | Copper (e.g., CuI) | Couples α-C–H of ketones with N–H of amines under an oxygen atmosphere. nih.gov | Coupling of a ketone with an amino-pyridine, followed by transformation of the amino group. |

| Oxidative C-H Arylation | Palladium | Direct coupling of a C-H bond (e.g., on an α-amino ketone) with an aryl partner. rsc.org | Direct α-pyridylation of a ketone or coupling of a pyridine C-H bond with a ketone precursor. |

| Pyridine C-H Functionalization | Tungsten Imido Complex | Mediates insertion of a ketone into an ortho C-H bond of a coordinated pyridine. nih.gov | Direct coupling of a ketone to the 2-position of a pyridine ring. |

Advanced and Stereoselective Synthetic Approaches

Modern synthetic strategies increasingly focus on efficiency, atom economy, and the ability to build complex molecular architectures in fewer steps. Cascade reactions, multicomponent reactions, and methods for controlling regioselectivity and chemoselectivity are at the forefront of these efforts.

Cascade and Multicomponent Reactions for Structural Complexity

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates. 20.210.105 This approach is highly efficient and aligns with the principles of green chemistry. 20.210.105 Multicomponent reactions (MCRs) are similar in that three or more reactants combine in a one-pot procedure to form a product that incorporates substantial portions of all reactants. acsgcipr.org

Several MCRs are employed for the synthesis of highly substituted pyridines and pyridones. acsgcipr.orgrsc.org For example, a one-pot, three-component synthesis of pyridines can be achieved from ketones, α,β-unsaturated aldehydes, and ammonium acetate. illinois.edu A four-component reaction between an aromatic aldehyde, malononitrile, a ketone, and ammonium hydroxide (B78521) has also been reported for synthesizing 3-cyano-2-pyridone derivatives. researchgate.net These reactions build the pyridine ring system from simple, acyclic precursors.

Cascade reactions can also be used to construct complex heterocyclic systems. A cascade synthesis of 2-pyridones has been developed using acrylamides and ketones, which proceeds via a Michael-type addition followed by an oxidative cyclization. researchgate.netrsc.org Another example involves the cascade nucleophilic addition of activated ketones to 1,2,3-triazines to access highly substituted pyridines. ccspublishing.org.cn These methods provide rapid access to complex pyridine structures that can serve as intermediates for pyridyl ketones.

Table 3: Overview of Cascade and Multicomponent Reactions for Pyridine Synthesis

| Reaction Type | Components | Key Steps | Product Type |

|---|---|---|---|

| Three-Component Reaction | Aromatic aldehyde, aromatic ketone, 3-(cyanoacetyl)indole, ammonium acetate | Condensation, cyclization | 3-Cyano-2-pyridylindole derivatives researchgate.net |

| Four-Component Reaction | Aromatic aldehyde, malononitrile, ketone, ammonium hydroxide | Knoevenagel condensation, Michael addition, cyclization | 4,6-Disubstituted 3-cyano-2-pyridones researchgate.net |

| Cascade Reaction | Acrylamide, ketone | Enolate formation, Michael addition, oxidative cyclization | 2-Pyridones researchgate.netrsc.org |

| Cascade Nucleophilic Addition | 1,2,3-Triazine, activated ketone | Nucleophilic addition, intramolecular cyclization, N₂ extrusion | Highly substituted pyridines ccspublishing.org.cn |

Regioselective and Chemoselective Syntheses of Pyridyl Ketones

Regioselectivity (control over the position of reaction on a molecule) and chemoselectivity (control over which functional group reacts) are crucial for the efficient synthesis of specifically substituted molecules like this compound.

Regioselective syntheses of pyridines can be achieved through various metal-catalyzed reactions. A rhenium-catalyzed method allows for the synthesis of multisubstituted pyridines from β-enamino ketones and alkynes, where the substitution pattern is controlled by the reactants. nih.gov Another strategy involves the acid-mediated hydration of pyridine-SF₄-alkynes to regioselectively produce α-pyridine-SF₄-methyl ketones. acs.org These methods highlight how the choice of catalyst and substrates can direct the formation of a specific constitutional isomer.

Chemoselectivity is often exploited in the synthesis of polysubstituted pyridines, particularly when multiple reactive sites are present. For instance, by using heteroaryl fluorosulfates as coupling partners in Suzuki reactions, a specific order of reactivity (-Br > -OSO₂F > -Cl) can be established. nih.gov This differential reactivity allows for the stepwise and controlled installation of different aryl groups onto a pyridine core. A synthesis could start with a dihalopyridine, selectively reacting at the more reactive halogen first, followed by a second coupling at the less reactive position. This strategy would be directly applicable to synthesizing a diaryl ketone where one of the aryl groups is a pyridine.

Table 4: Methods for Regio- and Chemoselective Pyridine Functionalization

| Method | Description | Selectivity | Example Application |

|---|---|---|---|

| Rhenium-Catalyzed Cycloaddition | Reaction of β-enamino ketones with alkynes to form pyridines. nih.gov | Regioselective | Synthesis of specifically substituted pyridines from acyclic precursors. |

| Acid-Mediated Hydration | Hydration of pyridine-SF₄-alkynes to form methyl ketones. acs.org | Regioselective | Formation of a ketone at a specific position relative to the pyridine ring. |

| Sequential Suzuki Coupling | Utilizing the differential reactivity of leaving groups (e.g., Br vs. Cl) on a pyridine ring. nih.gov | Chemoselective | Stepwise introduction of an aryl group and a bromophenyl group onto a dihalopyridine. |

Reactivity and Mechanistic Investigations of 4 Bromophenyl 3 Pyridyl Ketone

Reactivity of the Ketone Carbonyl Group in Organic Transformations

The ketone carbonyl group in 4-Bromophenyl 3-pyridyl ketone is a primary site for nucleophilic addition and condensation reactions. Its reactivity is influenced by the electronic effects of both the 4-bromophenyl and 3-pyridyl rings.

One common transformation of the carbonyl group is its reaction with hydrazines to form hydrazones. For instance, in multi-component reactions, 4-bromophenyl ketones react with tosylhydrazide to form tosylhydrazones. researchgate.net These intermediates are crucial for subsequent coupling reactions. While this has been demonstrated with 4-bromoacetophenone, the principle applies to this compound.

The carbonyl group can also undergo reduction to the corresponding secondary alcohol, (4-bromophenyl)(pyridin-3-yl)methanol. This transformation can be achieved using various reducing agents, such as sodium borohydride. While specific studies on the reduction of this compound are not prevalent, the reduction of pyridyl ketones with reagents like dicyclopentylzinc (B12055005) to yield secondary alcohols is a known reaction. nih.gov

Furthermore, the ketone functionality can participate in olefination reactions, such as the Wittig reaction, to form alkenes. This would involve the reaction of this compound with a phosphonium (B103445) ylide. The general reactivity of ketones in such transformations is well-established in organic chemistry.

The carbonyl group also activates the molecule for participation in various condensation reactions, leading to the formation of more complex heterocyclic systems. For example, derivatives of 3-(4-bromobenzoyl)prop-2-enoic acid, which contains a similar 4-bromobenzoyl moiety, are utilized in the synthesis of pyrimidines, pyranes, and pyridines. uzh.ch

Below is a table summarizing potential organic transformations involving the ketone carbonyl group of this compound, based on the known reactivity of similar ketones.

| Reaction Type | Reagents and Conditions | Product Type |

| Hydrazone Formation | Tosylhydrazide, 1,4-dioxane, 80°C | Tosylhydrazone |

| Reduction | Sodium Borohydride (NaBH₄), Methanol | Secondary Alcohol |

| Wittig Olefination | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Alkene |

| Condensation Reactions | Various nucleophiles (e.g., active methylene (B1212753) compounds) | Heterocyclic compounds |

Transformations Involving the Bromine Substituent on the Phenyl Ring

The bromine atom on the phenyl ring is a key functional group that allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a widely used reaction for the formation of biaryl compounds. In this reaction, the 4-bromophenyl group can be coupled with various organoboron reagents in the presence of a palladium catalyst and a base. While specific examples with this compound are not extensively documented, the Suzuki coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with arylboronic acids proceeds in moderate to good yields, demonstrating the reactivity of the 4-bromophenyl moiety in such transformations. researchgate.net Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) readily undergoes Suzuki coupling.

The Heck reaction provides a method for the arylation of alkenes. The 4-bromophenyl group of the ketone can be coupled with various alkenes in the presence of a palladium catalyst and a base to form substituted stilbene-like structures.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. The 4-bromophenyl group can be coupled with a wide range of primary and secondary amines using a palladium catalyst, a suitable ligand, and a base. This reaction is a powerful tool for the synthesis of arylamines.

Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes) and the Stille coupling (with organotin reagents), can also be employed to functionalize the 4-bromophenyl ring.

The following table summarizes key transformations involving the bromine substituent.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | C-C (Aryl-Aryl) |

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, Base | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand, Base | C-N (Aryl-Amine) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (Aryl-Alkynyl) |

| Stille Coupling | Organotin reagent | Pd(PPh₃)₄ | C-C (Aryl-Aryl/Vinyl) |

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character to this part of the molecule. This reactivity can be harnessed in several ways.

The pyridine nitrogen can act as a Brønsted-Lowry base, reacting with acids to form pyridinium (B92312) salts. This property can influence the solubility and reactivity of the molecule in different media.

As a nucleophile, the pyridine nitrogen can undergo alkylation with alkyl halides to form N-alkylpyridinium salts. This modification can significantly alter the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.

Furthermore, the pyridine nitrogen is an excellent ligand for transition metals. It can coordinate to various metal centers, such as palladium, which can be crucial in catalytic cycles. For instance, in Suzuki coupling reactions involving pyridine-containing substrates, the coordination of the pyridine nitrogen to the palladium catalyst can influence the reaction's outcome, sometimes leading to side reactions like imine hydrolysis in related systems. mdpi.comnih.gov The formation of well-defined metal complexes with pyridyl ketone ligands is a broad area of study, with applications in catalysis and materials science. sigmaaldrich.com

| Reaction Type | Reagent | Product Type |

| Protonation | Acid (e.g., HCl) | Pyridinium Salt |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylpyridinium Salt |

| Metal Coordination | Transition Metal Salt (e.g., PdCl₂) | Metal Complex |

Role as a Precursor and Intermediate in Complex Molecule Synthesis

The trifunctional nature of this compound makes it a valuable intermediate for the synthesis of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science.

The ability to sequentially or concurrently modify the three reactive sites allows for the construction of a wide array of derivatives. For example, the bromine atom can be used as a handle for introducing various substituents via cross-coupling reactions, while the ketone can be transformed into other functional groups or used as a point of annulation for building new heterocyclic rings.

Derivatives of this compound are found in the structure of various biologically active compounds. For instance, compounds containing the 4-bromophenyl moiety are investigated for their antimicrobial and antioxidant properties. mdpi.com The pyridine ring is a common scaffold in many pharmaceuticals. The combination of these two moieties in a single molecule provides a template for the development of new therapeutic agents. For example, derivatives of (4-Bromophenyl){Pyridine-2-yl} Acetonitrile are studied as impurities in active pharmaceutical ingredients, highlighting the relevance of this structural motif in drug development.

The synthesis of various heterocyclic compounds often proceeds through intermediates containing the benzoylpyridine framework. For example, 3-amino-2-benzoylthieno[2,3-b]pyridines undergo cascade transformations to yield more complex fused heterocyclic systems. beilstein-archives.org Similarly, 3-(4-bromobenzoyl)prop-2-enoic acid is a precursor for various heterocycles. uzh.ch

Mechanistic Studies of Key Reactions Involving this compound Derivatives

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcome of new transformations. While detailed mechanistic studies specifically on this compound are limited, the mechanisms of the key reactions involving its functional groups are well-established and can be elucidated through spectroscopic and computational methods.

Palladium-Catalyzed Cross-Coupling Reactions: The mechanism of reactions like the Suzuki-Miyaura coupling is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromophenyl ring to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step often requires the activation of the organoboron species by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Computational studies, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound and the intermediates in their reactions. DFT calculations on related systems, such as N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives, have been used to explore their reactivity and the sites of reaction. researchgate.net Such studies can provide insights into the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's nucleophilic and electrophilic character.

For instance, DFT analysis of substituted pyridines has been used to predict their nucleophilicity. nih.gov Similar studies on this compound could elucidate the relative reactivity of the pyridine nitrogen versus the ketone oxygen.

Reactions of the Pyridine Nitrogen: The interaction of the pyridine nitrogen with metal catalysts can be studied using spectroscopic techniques. For example, computational studies have shown that the interaction between a pyridine nitrogen and a palladium catalyst can lead to the hydrolysis of an imine bond in a related system, a mechanistic insight that was supported by experimental observations. mdpi.comnih.gov

Spectroscopic Characterization: Spectroscopic methods such as NMR (¹H, ¹³C), IR, and mass spectrometry are essential for characterizing the products of reactions involving this compound and for identifying reaction intermediates. For example, the formation of metal complexes with pyridyl ketone ligands can be characterized by changes in the IR stretching frequency of the carbonyl group and shifts in the NMR signals of the pyridine protons. sigmaaldrich.com

Applications in Catalysis Utilizing Pyridyl Ketone Motifs

Design and Synthesis of Ligands Based on Pyridyl Ketone Scaffolds

The inherent coordination capability of the pyridine (B92270) nitrogen atom, coupled with the potential for the ketone's carbonyl group to engage in further reactions or interactions, positions pyridyl ketones as valuable precursors for ligand synthesis.

Pyridyl ketone derivatives, particularly di(2-pyridyl) ketone (dpk), are extensively used as chelating ligands in transition metal chemistry. acs.org These ligands can coordinate to metal centers in various modes, and the ketone's carbonyl group can undergo in situ nucleophilic addition reactions with solvents like water or alcohols. acs.orgresearchgate.net This reactivity leads to the formation of gem-diol or hemiketal forms, which can act as bridging ligands to create polynuclear metal complexes. northwestern.eduresearchgate.netrsc.org

For instance, palladium(II) complexes with dpk-derived ligands have been synthesized and characterized. Four distinct Pd(II) complexes—(dpk)PdCl₂, (dpk)Pd(OAc)₂, (dpk·EtOH)PdCl₂, and (dpk·EtOH)Pd(OAc)₂—were prepared. acs.org The latter two were synthesized through an in situ nucleophilic addition of ethanol (B145695) to the carbonyl group of the dpk ligand. acs.org X-ray crystallography of the (dpk·EtOH)PdCl₂ complex confirmed a square planar geometry around the palladium center. acs.org

These palladium complexes have demonstrated significant catalytic activity in carbon-carbon bond-forming reactions. Specifically, they serve as efficient pre-catalysts for the Mizoroki-Heck reaction, a cornerstone of modern organic synthesis for forming substituted alkenes. acs.orgresearchgate.netorganic-chemistry.org The reaction between iodobenzene (B50100) and methyl acrylate, used as a model system, proceeds in high yields under gentle conditions using these dpk-based palladium catalysts. acs.orgresearchgate.net

| Complex | Yield (%) |

|---|---|

| (dpk)PdCl₂ (complex-1) | 95 |

| (dpk)Pd(OAc)₂ (complex-2) | 93 |

| (dpk·EtOH)PdCl₂ (complex-3) | 98 |

| (dpk·EtOH)Pd(OAc)₂ (complex-4) | 96 |

The facile synthesis of such ligands and their complexes, combined with their stability and catalytic efficacy, underscores the importance of the pyridyl ketone scaffold in developing next-generation transition metal catalysts. researchgate.netnorthwestern.edu

Asymmetric Catalysis with Pyridyl Ketone Substrates

Pyridyl-substituted ketones are important substrates in asymmetric catalysis, as their reduction leads to enantiomerically pure chiral alcohols. These chiral products are valuable building blocks in the synthesis of pharmaceuticals and chiral ligands. thieme-connect.comresearcher.life

The asymmetric reduction of pyridyl ketones has been achieved through several catalytic methods, including hydrogenation, transfer hydrogenation, and hydrosilylation, often employing transition metal catalysts based on ruthenium, rhodium, iridium, iron, and manganese. thieme-connect.comresearcher.life The development of these methods is driven by the need for efficient and sustainable routes to enantiopure 2-pyridyl aryl/alkyl alcohols. thieme-connect.com

For example, rhodium(III) complexes featuring chiral and C2-symmetrical bis(oxazolinylpyridine) ligands have proven to be effective catalysts for the asymmetric hydrosilylation of ketones, achieving high enantioselectivity. acs.org Similarly, aluminum-catalyzed asymmetric alkylations of pyridyl-substituted alkynyl ketones using dialkylzinc reagents have been shown to produce tertiary propargyl alcohols with excellent enantiomeric excess (up to >98% ee). nih.gov This demonstrates that the pyridyl group can effectively coordinate to a chiral catalyst, allowing for facial discrimination of the ketone during nucleophilic attack. nih.gov

| Reaction Type | Catalyst System | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Transfer Hydrogenation | Chiral Ru, Rh, Ir complexes | Chiral Alcohols | High | thieme-connect.comresearcher.life |

| Hydrosilylation | Chiral Rh(III)-pybox complexes | Chiral Alcohols | High | acs.org |

| Asymmetric Alkylation | Al-alkoxides / Chiral Ligands / Et₂Zn | Chiral Tertiary Alcohols | up to >98% | nih.gov |

These catalytic systems highlight the crucial role of the pyridyl moiety in achieving high levels of stereocontrol, paving the way for the synthesis of complex, stereochemically defined molecules. thieme-connect.comsfu.ca

Organocatalysis and Aminocatalysis Mediated by Pyridyl Derivatives

The pyridine ring is not only a ligand component but also a core structure in many organocatalysts. researchgate.netresearchgate.net Its derivatives can act as Lewis basic catalysts, and recent advancements have harnessed pyridinyl radicals for novel chemical transformations. nih.govnih.gov

A notable development is the photochemical organocatalytic functionalization of pyridines. acs.orgrecercat.cat This method utilizes the reactivity of pyridinyl radicals, which are generated from pyridinium (B92312) ions through a single-electron transfer (SET) reduction. nih.govnih.gov This process enables the C4-functionalization of the pyridine ring with radicals derived from allylic C-H bonds, a regioselectivity that diverges from the classical Minisci reaction. recercat.catresearchgate.net A key element of this strategy is the use of a dithiophosphoric acid that performs three catalytic roles: as a Brønsted acid for pyridine protonation, a SET reductant, and a hydrogen atom abstractor. nih.govrecercat.cat

Furthermore, pyridine N-oxides, which can be derived from pyridyl ketones, have emerged as powerful electron-pair donor organocatalysts. acs.org Chiral 4-aryl-pyridine-N-oxides (ArPNOs) have been designed and synthesized for use in acylative dynamic kinetic resolution, demonstrating that the N-oxide group is essential for high catalytic activity and chiral induction. acs.org Mechanistic studies suggest that these catalysts operate by forming a highly reactive acyloxypyridinium cation intermediate. acs.org

Oxidative Catalysis with Related Polyoxometalate Systems

Polyoxometalates (POMs) are a class of inorganic metal-oxide clusters that are highly effective as catalysts for a wide range of oxidation reactions due to their thermal and oxidative stability and tunable redox properties. technion.ac.ilmdpi.comwikipedia.org Transition-metal-substituted polyoxometalates (TMS-POMs), in particular, combine the robust nature of the POM framework with the specific catalytic activity of embedded transition metals. worldscientific.comresearchgate.net

These catalysts are used for the selective oxidation of various organic substrates, including alcohols, alkenes, and sulfides, often utilizing environmentally benign oxidants like molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). rsc.orgsciopen.com The mechanism of these oxidations can vary, but for many transformations involving H₂O₂, the active species are peroxo complexes generated in situ. sciopen.commdpi.com

While direct catalysis by a "4-Bromophenyl 3-pyridyl ketone-polyoxometalate" hybrid is not extensively documented, the principles of POM catalysis are applicable to pyridyl-containing substrates. The structural versatility of POMs allows for their functionalization with organic moieties, creating hybrid organic-inorganic catalysts. worldscientific.com This approach could potentially be used to immobilize or modify POMs with pyridyl ketone structures to direct catalytic activity or enhance catalyst-substrate interactions in specific oxidative transformations. The inherent stability of the POM scaffold makes it an ideal platform for supporting redox-active centers that can perform challenging oxidations without ligand degradation, a common issue with traditional organometallic catalysts. technion.ac.il

Supramolecular Chemistry and Advanced Materials Science Incorporating Pyridyl Ketone Scaffolds

Principles of Self-Assembly in Pyridyl and Bromophenyl Systems

Self-assembly is a process where pre-existing components spontaneously organize into ordered structures. In the context of 4-Bromophenyl 3-pyridyl ketone, the key drivers of self-assembly are the inherent properties of the pyridyl and bromophenyl groups.

The pyridyl group , with its nitrogen atom, is a potent hydrogen bond acceptor. nsf.gov The lone pair of electrons on the nitrogen can readily participate in hydrogen bonding with suitable donor groups. Furthermore, the aromatic nature of the pyridine (B92270) ring allows for π-π stacking interactions, where the electron clouds of adjacent rings interact, contributing to the stability of the assembled structure. mdpi.com

The bromophenyl group introduces other significant interactions. The bromine atom can act as a halogen bond donor, a directional interaction between a region of positive electrostatic potential on the halogen and a Lewis base. wikipedia.org Additionally, the phenyl ring, similar to the pyridyl ring, can engage in π-π stacking and C-H···π interactions. The interplay of these various non-covalent forces dictates the final supramolecular architecture.

Formation of Hydrogen Bonding Networks and Crystal Structures

Hydrogen bonds are among the most critical interactions in determining the crystal packing of organic molecules. rsc.org For a molecule like this compound, which lacks a strong hydrogen bond donor, the primary hydrogen bonding interactions would involve the pyridyl nitrogen acting as an acceptor and weak C-H donors from neighboring molecules.

The formation of specific, recurring hydrogen-bonding patterns, known as supramolecular synthons, is a key concept in crystal engineering. nih.gov For pyridyl systems, common synthons involve interactions with carboxylic acids or other hydrogen bond donors. nsf.gov In the absence of such strong donors, the self-assembly of this compound would rely on a network of weaker interactions.

| Potential Hydrogen Bond Interaction | Donor | Acceptor | Significance in Crystal Packing |

| C-H···N | Aromatic C-H | Pyridyl Nitrogen | Directional interaction leading to chain or sheet formation. |

| C-H···O | Aromatic C-H | Ketone Oxygen | Contributes to the overall stability of the crystal lattice. |

This table represents potential interactions based on the functional groups present in this compound.

Crystal Engineering and Solid-State Architectural Design

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.gov The predictability of supramolecular synthons allows for a degree of control over the resulting crystal structure.

For pyridyl ketones, the ability to co-crystallize with other molecules that possess strong hydrogen bond donors is a powerful tool in crystal engineering. nsf.gov By introducing a co-former, it is possible to generate new crystal structures with altered physical properties such as solubility and melting point.

The presence of the bromine atom also offers opportunities for crystal engineering through halogen bonding. This interaction, with its high degree of directionality, can be used to guide the assembly of molecules into specific architectures. The interplay between hydrogen bonding and halogen bonding can lead to complex and fascinating supramolecular structures.

Potential Applications in Functional Materials

The ability to control the self-assembly of pyridyl ketone scaffolds opens up possibilities for the development of new functional materials. The arrangement of molecules in the solid state can have a profound impact on their bulk properties, such as optical and electronic behavior.

Multivalency, the simultaneous interaction of multiple ligands with multiple receptors, is a key principle in biological systems and a powerful strategy in supramolecular chemistry. Pyridyl-based ligands are often employed in the construction of multivalent supramolecular assemblies, such as metallo-macrocycles and cages, through coordination-driven self-assembly. researchgate.netacs.orgacs.org

While this compound itself is a monodentate ligand in this context, it serves as a fundamental building block. By incorporating multiple pyridyl ketone units into a larger molecular framework, it is possible to create multivalent ligands that can coordinate to metal ions, leading to the formation of discrete, well-defined supramolecular architectures. researchgate.net These assemblies have potential applications in areas such as catalysis, sensing, and drug delivery.

The principles of self-assembly and the understanding of non-covalent interactions that govern the crystal structure of simple molecules like this compound provide the fundamental knowledge required for the design and synthesis of these more complex and functional multivalent systems.

Computational and Theoretical Studies on 4 Bromophenyl 3 Pyridyl Ketone

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 4-Bromophenyl 3-pyridyl ketone to predict a variety of properties with a good balance between accuracy and computational cost.

DFT calculations are instrumental in predicting the electronic landscape of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. tandfonline.com

In computational studies of analogous compounds containing bromophenyl and pyridyl moieties, DFT methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)) are commonly employed. tandfonline.com For a related molecule, (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, the HOMO was primarily localized over the pyridine (B92270) ring, while the LUMO was concentrated on the dione (B5365651) ring structure. tandfonline.com The calculated HOMO-LUMO energy gap for this molecule was found to be 3.6471 eV, suggesting significant charge transfer interactions within the molecule. tandfonline.com

From these calculations, several global reactivity descriptors can be determined. These include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the global electrophilicity index (ω). A higher value of the electrophilicity index suggests a good electrophile, while a negative chemical potential indicates the stability of the molecule against spontaneous decomposition. tandfonline.com For instance, a study on a similar bromophenyl derivative yielded a high electrophilicity index of 7.1381 eV, classifying it as a strong electrophile. tandfonline.com

Table 1: Representative Electronic Properties Calculated via DFT for Aromatic Ketone Analogs

| Parameter | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.9259 tandfonline.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.2788 tandfonline.com |

| Energy Gap (η) | Difference between ELUMO and EHOMO | 3.6471 tandfonline.com |

| Chemical Potential (μ) | Escaping tendency of an electron from a stable state | -5.1024 tandfonline.com |

| Electronegativity (χ) | Power of an atom to attract electrons to itself | 5.1024 tandfonline.com |

| Global Hardness (η) | Resistance to charge transfer | 1.8235 tandfonline.com |

| Global Electrophilicity (ω) | Propensity to accept electrons | 7.1381 tandfonline.com |

This table presents representative data from DFT calculations on analogous compounds to illustrate the typical values obtained for molecules with similar structural motifs.

DFT calculations are a cornerstone for elucidating the intricate details of reaction mechanisms, including the formation of this compound. Such calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of a transition state corresponds to the activation energy barrier of a reaction step.

The synthesis of aromatic ketones can proceed through various pathways, and DFT can help determine the most favorable one. For example, in acid-catalyzed reactions, DFT can model the protonation of reactants and the subsequent nucleophilic attack. Studies on similar reactions have shown that the rate-determining step can be identified by finding the transition state with the highest energy barrier. nih.gov For instance, in a study of acid-catalyzed esterification, the nucleophilic addition of the alcohol to the protonated acid was found to be the rate-limiting step, with a calculated energy barrier of 19.6 kcal/mol. nih.gov

Similarly, for reactions involving the formation of new carbon-carbon bonds, such as in Claisen-Schmidt or Suzuki coupling reactions, DFT can model the entire catalytic cycle. acs.orgnih.gov This includes the oxidative addition, transmetalation, and reductive elimination steps. By calculating the Gibbs free energy for each step, researchers can understand the thermodynamics and kinetics of the reaction, providing insights into chemo-, regio-, and stereoselectivity. rsc.org For example, DFT studies on the homologation of aryl alkyl ketones catalyzed by a Scandium(III) complex helped explain the high regio- and enantioselectivity observed experimentally by analyzing the energies of different transition state structures. rsc.org

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target. For this compound, docking studies can predict its binding affinity and mode of interaction with various enzymes or receptors, suggesting potential biological activities.

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of the ligand, this compound, would be optimized using methods like DFT. Docking software then places the ligand into the binding site of the receptor in multiple possible conformations and orientations, scoring each pose based on a force field that estimates the binding energy.

Studies on structurally related bromophenyl-pyridine derivatives have demonstrated their potential to interact with various biological targets. For instance, imidazo[4,5-b]pyridine derivatives have been docked against α-glucosidase, a target for type 2 diabetes, revealing key hydrogen bonding and hydrophobic interactions within the active site. researchgate.net Similarly, pyrazolo[3,4-b]pyridine derivatives showed promising binding energies against the α-amylase enzyme. mdpi.com The binding energy (ΔG) is a key output, with more negative values indicating a stronger, more stable interaction.

Table 2: Representative Molecular Docking Results for Bromophenyl-Pyridine Analogs with Biological Targets

| Compound Class | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) |

| Imidazo[4,5-b]pyridines | α-Glucosidase | ASP214, GLU276, ASP349 | -5.5 to -7.8 researchgate.net |

| Pyrazolo[3,4-b]pyridines | α-Amylase | GLU233, ASP197, HIS299 | -5.6 to -8.2 mdpi.com |

| Chalcone (B49325) Derivatives | Penicillin-Binding Proteins | LYS469, THR599, SER401 | -7.40 mdpi.com |

This table summarizes findings from docking studies on analogous compounds to illustrate the types of interactions and binding affinities that could be explored for this compound.

The interactions typically observed include hydrogen bonds (often involving the ketone's carbonyl oxygen or the pyridine's nitrogen), hydrophobic interactions between the aromatic rings and nonpolar residues, and π-π stacking. researchgate.net These computational predictions provide a rational basis for the synthesis of new derivatives with improved potency.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its function, especially its ability to interact with a biological receptor. This compound is not a rigid molecule; it possesses rotational freedom around the single bonds connecting the carbonyl group to the phenyl and pyridyl rings. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and the energy barriers for converting between them.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior. In an MD simulation, the motion of every atom in the molecule (and often the surrounding solvent) is calculated over time by solving Newton's equations of motion. This generates a trajectory that reveals how the molecule flexes, rotates, and interacts with its environment. tandfonline.commdpi.com

For this compound, an MD simulation could:

Explore the conformational landscape by observing transitions between different low-energy states over time.

Simulate the molecule in a solvent like water to understand how solvent interactions affect its preferred conformation.

When combined with a receptor in a ligand-receptor complex, MD simulations can assess the stability of the docked pose, revealing how the ligand and protein adapt to each other and providing a more accurate estimate of binding free energy. nih.gov

MD simulations on aromatic polymers like PEEK have shown how these computational methods can reveal details about intermolecular ordering. mdpi.com Similarly, simulations of aromatic compounds have provided detailed information about their adsorption mechanisms at a molecular level. rsc.org These techniques, when applied to this compound, would offer profound insights into its structural dynamics and interactions.

Future Research Directions and Contemporary Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyridyl ketones, including 4-bromophenyl 3-pyridyl ketone, traditionally relies on methods that may involve harsh conditions or the use of stoichiometric metals. A significant contemporary challenge is the development of greener, more atom-economical, and sustainable synthetic protocols.

Future research is anticipated to move towards methodologies that minimize waste and energy consumption. One promising direction is the use of biomass-derived feedstocks for the synthesis of the core pyridine (B92270) structure. acsgcipr.org For instance, catalytic processes are being developed to produce pyridines from renewable resources like glycerol (B35011), which can be obtained from biodiesel production. researchgate.net Such strategies, if adapted for substituted pyridines, could provide a sustainable pathway to key precursors.

For the ketone synthesis itself, palladium-catalyzed carbonylative coupling reactions that avoid the direct use of carbon monoxide gas represent a significant advance. chemistryviews.org A notable development is the use of formic acid as a CO source in a palladium-catalyzed carbonylative Suzuki coupling, offering a safer and more convenient alternative. chemistryviews.org Transition-metal-free conditions are also highly desirable. Research into one-pot methods, such as the Claisen-Schmidt condensation followed by a Michael addition to form 1,5-diketones (which are precursors to pyridines), showcases a move towards more eco-friendly and efficient syntheses. acs.org

| Synthetic Strategy | Key Features | Potential Application to this compound |

| Biomass Valorization | Uses renewable feedstocks like glycerol or lignin (B12514952) to produce the pyridine ring. acsgcipr.orgresearchgate.net | Sustainable synthesis of the 3-pyridyl precursor. |

| CO-Free Carbonylation | Employs safer CO surrogates like formic acid in Pd-catalyzed reactions. chemistryviews.org | Greener synthesis of the diaryl ketone moiety. |

| One-Pot Reactions | Combines multiple synthetic steps without isolating intermediates, improving efficiency. acs.org | Streamlined, resource-efficient production from simpler starting materials. |

| Electrochemical Synthesis | Uses electricity to drive reactions, avoiding harsh chemical oxidants or reductants. researchgate.net | Mild and environmentally friendly activation of precursors. |

Further exploration into flow chemistry could also offer advantages in terms of safety, scalability, and reaction control for the synthesis of pyridyl ketone libraries. researchgate.net

Expansion of Catalytic Applications to Broader Reaction Classes

The pyridyl ketone motif is a versatile ligand scaffold for transition metal catalysis. The nitrogen atom of the pyridine ring and the oxygen of the ketone group can act as a bidentate chelate, stabilizing metal centers and influencing their catalytic activity. Di-2-pyridyl ketone (dpk), a related compound, has been successfully used to prepare palladium(II) complexes that are efficient catalysts for Suzuki and Heck cross-coupling reactions. researchgate.netreading.ac.ukacs.org

A key future direction is to explore this compound as a ligand in a wider range of catalytic transformations. The electronic properties of the ligand can be tuned by the bromo-substituent on the phenyl ring, potentially influencing the reactivity and selectivity of the metal catalyst. Pincer complexes derived from pyridyl ketones have shown promise in various catalytic processes, including hydrogen transfer reactions and olefin polymerization, indicating a broad potential for this class of compounds. researchgate.net

Contemporary challenges include designing catalysts with higher turnover numbers (TON), improved stability, and broader substrate scope. Research into the coordination chemistry of this compound with various transition metals (e.g., Pd, Ru, Co, Cu) could lead to the discovery of novel catalysts for reactions such as:

C-H activation and functionalization

Asymmetric catalysis

Decarbonylation of ketones researchgate.net

Mizoroki-Heck cross-coupling reactions researchgate.net

The bromine atom on the ligand itself could serve as a handle for further functionalization, allowing for the synthesis of more complex, multimetallic, or polymer-supported catalysts.

Rational Drug Design and Optimization of Bioactive Pyridyl Ketone Analogues

Pyridyl ketone derivatives are recognized as important structural motifs in medicinal chemistry, appearing in numerous bioactive molecules. researchgate.netsmmu.edu.cn The pyridine ring is considered a "privileged scaffold" in drug design due to its ability to engage in hydrogen bonding and its favorable physicochemical properties. nih.govconsensus.app The 4-bromophenyl group is also a common feature in pharmacologically active compounds, often contributing to binding affinity through hydrophobic or halogen-bonding interactions. mdpi.comnih.gov

Future research will heavily rely on rational, in silico-guided drug design to create novel analogues of this compound with enhanced biological activity and selectivity. nih.govnih.gov By using computational modeling to understand the binding modes of these compounds with specific biological targets (e.g., enzymes like DNA gyrase or protein kinases), researchers can design modifications to optimize potency and reduce off-target effects. nih.govnih.gov

Key areas for exploration include:

Antimicrobial Agents: Designing derivatives that target essential microbial enzymes, potentially overcoming existing drug resistance mechanisms. nih.gov

Anticancer Therapeutics: The pyridyl ketone scaffold can be incorporated into molecules designed to inhibit cancer-related targets like EGFR/HER2 kinases. nih.gov

Anti-inflammatory and Antiviral Agents: The diverse biological activities reported for pyridyl ketones suggest their potential as starting points for developing drugs against a range of diseases. researchgate.net

The synthetic challenge will be to develop modular routes that allow for the systematic variation of substituents on both the pyridine and phenyl rings, enabling the generation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.

| Target Class | Design Strategy | Example of Relevant Moiety/Scaffold |

| Microbial DNA Gyrase | Hybridization of quinoline (B57606) and hydrazide moieties. nih.gov | 2-(4-Bromophenyl)quinoline-4-carbohydrazide |

| EGFR/HER2 Kinases | Hybridization of thiazole (B1198619) and pyrazoline fragments. nih.gov | Thiazolyl–pyrazoline hybrids |

| TRPV1 Agonists | Introduction of lipophilic groups to enhance hydrophobic interactions. nih.gov | N-(4-hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl) butanamide |

Exploration of Advanced Supramolecular Architectures and Functional Materials

The molecular structure of this compound, featuring a Lewis basic pyridine nitrogen, a carbonyl oxygen, and a bromine atom capable of halogen bonding, makes it an excellent building block for supramolecular chemistry and the design of advanced functional materials.

A major future direction is the use of this compound as a ligand to construct metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The coordination of the pyridyl nitrogen and ketone oxygen to metal ions can lead to the formation of extended one-, two-, or three-dimensional networks with porous structures. researchgate.net These materials could have applications in:

Gas storage and separation: The pores within the MOFs can be tailored to selectively adsorb specific gases.

Sensing: Changes in the optical or electronic properties of the material upon binding of an analyte could be used for chemical sensing.

Catalysis: The metal nodes or the ligand itself can act as catalytic sites.

Another exciting avenue is the development of covalent organic frameworks (COFs) incorporating the pyridine ketone structure. Pyridine-based COFs have already shown promise as high-performance anode materials for lithium-ion batteries due to the presence of abundant redox-active nitrogen and oxygen sites for lithium adsorption. rsc.org

Furthermore, the integration of pyridyl ketone derivatives into optoelectronic materials is a promising field. Pyridine-containing ligands are used to sensitize lanthanide ions (e.g., Eu(III)), leading to materials with potential applications in organic light-emitting diodes (OLEDs). elsevierpure.com The π-conjugated system of this compound could be exploited to develop new luminescent materials.

| Material Type | Key Structural Feature | Potential Application |

| Coordination Polymers | Coordination of N, O atoms to metal ions. researchgate.net | Gas storage, sensing, catalysis. |

| Covalent Organic Frameworks (COFs) | Covalent linking of pyridine-based units. rsc.org | Anode materials for batteries. |

| Optoelectronic Materials | π-conjugated system and ability to coordinate to emissive metals. elsevierpure.com | Organic Light-Emitting Diodes (OLEDs). |

| Supramolecular Assemblies | Non-covalent interactions like hydrogen and halogen bonding. researchgate.net | Crystal engineering, functional solids. |

The primary challenge in this area is achieving precise control over the self-assembly process to produce materials with desired topologies and properties.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-bromophenyl 3-pyridyl ketone, and how can researchers validate intermediate steps?

- Methodological Answer : A widely used approach involves Mannich base intermediates followed by dehydration. For example, acetylphenone derivatives can undergo Mannich reactions with amines (e.g., dimethylamine) to form amino alcohols, which are then dehydrated under acidic conditions to yield the target ketone. Key validation steps include monitoring reaction progress via TLC and characterizing intermediates using H NMR. For instance, the vinyl proton region in NMR (δ 5.5–6.5 ppm) can confirm alkene formation during dehydration .

- Data Consideration : Reaction yields may vary with solvent choice (e.g., ethanol vs. toluene) and temperature. Evidence suggests yields drop to ~40% in non-polar solvents due to poor intermediate solubility .

Q. How can researchers distinguish this compound from structural analogs using spectroscopic techniques?

- Methodological Answer : Combine H NMR, UV, and IR spectroscopy:

- NMR : The ketone’s carbonyl group deshields adjacent protons, producing distinct shifts. For example, the pyridyl ring protons appear as a multiplet in δ 7.0–8.5 ppm, while the bromophenyl group shows a singlet near δ 7.5 ppm .

- UV : Conjugation between the pyridyl and ketone groups results in a λmax ~270 nm, differing from non-conjugated analogs .

- Advanced Tip : Use Eu(fod)3 as an NMR shift reagent to resolve overlapping signals, particularly for stereochemical analysis of allylamine derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., dehydrating agents) .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Classify as a "Toxic Liquid, Organic" (UN 2810) for transport, adhering to packing group III regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the stereoselectivity of this compound derivatives?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to stabilized transition states, while non-polar solvents (e.g., hexane) may yield E-isomers .

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC .

- Data Contradiction : Some studies report conflicting stereochemical outcomes under similar conditions, necessitating kinetic vs. thermodynamic control analysis .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Purity Assessment : Use HPLC-MS to rule out impurities (>95% purity required). For example, trace dimethylamine residues from Mannich reactions can skew enzyme inhibition assays .

- Structural Confirmation : Single-crystal X-ray diffraction (e.g., using SHELXL software) provides unambiguous stereochemical assignments, addressing discrepancies in NMR-based proposals .

Q. How can computational modeling guide the design of this compound-based drug candidates?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities for target receptors (e.g., serotonin transporters). Focus on the ketone’s electron-deficient pyridyl ring for π-π interactions .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ values) with bioactivity. For instance, electron-withdrawing groups on the phenyl ring enhance metabolic stability .

- Validation : Compare in silico predictions with in vitro IC50 values in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。